5-(3-Hydroxypropyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
5-(3-hydroxypropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c9-5-1-2-6-3-4-7(10)8-6/h6,9H,1-5H2,(H,8,10) |
InChI Key |
CJGLHMSXEHVWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidin-2-one attacks the carbon atom of 3-chloropropanol, resulting in the formation of this compound.
Another method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxypropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(3-Oxopropyl)pyrrolidin-2-one.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 5-(3-Oxopropyl)pyrrolidin-2-one
Reduction: 5-(3-Hydroxypropyl)pyrrolidin-2-ol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Hydroxypropyl)pyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. For example, it may inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain and potential cognitive enhancement .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: The hydroxypropyl group occupies different positions (3- vs. 5-) in the pyrrolidinone ring, which may influence hydrogen-bonding interactions and solubility .
- Steric Effects : The 5,5-dimethyl substitution in the third compound introduces steric hindrance, which could impact conformational flexibility and metabolic stability .
Physicochemical Properties
While direct data for 5-(3-Hydroxypropyl)pyrrolidin-2-one are sparse, comparisons can be inferred from related compounds:
- Hydrophilicity: The hydroxypropyl group increases hydrophilicity compared to unsubstituted 2-pyrrolidinone (logP ~−0.5) .
- Thermal Stability: Pyrrolidinones with alkyl substituents (e.g., 5,5-dimethyl) may exhibit higher melting points due to reduced ring strain .
Biological Activity
5-(3-Hydroxypropyl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the class of pyrrolidinones, which are characterized by a five-membered ring containing a nitrogen atom. The compound can be synthesized through various methods, including multicomponent reactions (MCRs), which have been shown to yield high amounts of biologically active derivatives efficiently. For example, MCRs involving aromatic aldehydes and amines have been successfully employed to produce substituted pyrrolidinones with enhanced biological activities .
Biological Activities
The biological activities of this compound are extensive, including:
- Antimicrobial Activity : Studies indicate that derivatives of pyrrolidinones exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Antioxidant Properties : The compound has shown promising radical scavenging activity. In DPPH assays, certain derivatives exhibited notable antioxidant effects, suggesting potential applications in preventing oxidative stress-related diseases .
- Anticancer Potential : Research has indicated that this compound and its derivatives may possess anticancer properties. Compounds derived from similar frameworks have been tested against various cancer cell lines, showing IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity Assessment
In a study evaluating the antioxidant capacity of various pyrrolidinone derivatives, this compound was assessed using the DPPH assay. The results indicated that while the compound showed some antioxidant activity, it was less potent than established antioxidants like quercetin. However, further investigations suggested that these compounds might exhibit stronger effects in more biologically relevant environments, such as cellular systems .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level. For instance, its ability to scavenge free radicals is attributed to the presence of hydroxyl groups that facilitate electron donation, stabilizing free radicals and preventing cellular damage . Computational studies have also provided insights into the reaction pathways and interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(3-Hydroxypropyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Answer : Synthesis often involves cyclization or alkylation of pyrrolidin-2-one precursors. For example, ultrasound-assisted methods (e.g., for structurally similar trifluoromethyl derivatives) can enhance reaction efficiency under mild conditions (40–60°C, 2–4 hours) . Key parameters include solvent choice (e.g., MeCN for solubility), stoichiometric ratios of reactants (e.g., 2:1 for diamine coupling), and catalyst use. NMR and HRMS are critical for verifying product purity and structure .
Q. How can researchers confirm the molecular structure of this compound and its derivatives?
- Answer : Use a combination of:
- Mass spectrometry (MS) : Observe characteristic fragmentation patterns (e.g., m/z 250 [M+H]+ for C11H14F3NO2 derivatives) .
- NMR spectroscopy : Analyze 1H and 13C signals for hydroxypropyl substituents (e.g., δ ~3.5 ppm for –CH2–OH protons) .
- X-ray crystallography : For solid-state conformation analysis, as demonstrated in studies of pyrrolidin-2-one derivatives with bond lengths (C–C: 1.54 Å) and angles (C–C–C: 112°) .
Q. What safety protocols are essential when handling this compound in the lab?
- Answer : Despite limited toxicological data, assume standard precautions:
- Store in tightly sealed containers in dry, ventilated areas to prevent hydrolysis .
- Use PPE (gloves, goggles) due to potential skin/eye irritation from structurally similar lactams .
- Monitor for incompatibilities with strong oxidizers or acids .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?
- Answer : Design experiments using:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and substituents (e.g., aryl vs. alkyl groups) to assess regioselectivity.
- Green chemistry principles : Replace traditional heating with ultrasound (reduces energy use by 30–50%) .
- Computational modeling : Predict reactivity using DFT calculations for transition states in cyclization steps .
Q. What strategies address low aqueous solubility of this compound in biological assays?
- Answer :
- Structural modification : Introduce polar groups (e.g., –SO3H) or use prodrug approaches (e.g., esterification of the hydroxypropyl chain) .
- Co-solvent systems : Test DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .
Q. How should contradictory spectral data between studies be resolved?
- Answer :
- Reproducibility checks : Replicate synthesis under reported conditions (e.g., verify solvent purity, reaction time).
- Advanced NMR techniques : Use 2D COSY and DEPT to resolve overlapping signals in complex spectra .
- Cross-lab validation : Collaborate to standardize analytical protocols (e.g., HRMS calibration).
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes?
- Answer : Discrepancies often arise from:
- Impurity profiles : Unreacted starting materials (e.g., residual pyridine) may skew yield calculations .
- Instrument sensitivity : Lower-resolution MS may miss minor byproducts (e.g., lactam ring-opened intermediates) .
- Environmental factors : Humidity during storage can hydrolyze sensitive functional groups (e.g., –CO–NH–) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
